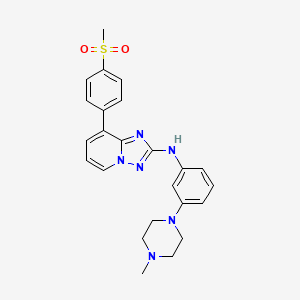
CEP-33779
Übersicht
Beschreibung
CEP-33779 is a highly selective, orally active, small-molecule inhibitor of JAK2. This compound induced regression of established colorectal tumors, reduced angiogenesis, and reduced proliferation of tumor cells. Tumor regression correlated with inhibition of STAT3 and NF-κB (RelA/p65) activation in a this compound dose-dependent manner. The ability of this compound to suppress growth of colorectal tumors by inhibiting the IL-6/JAK2/STAT3 signaling suggests a potential therapeutic utility of JAK2 inhibitors in multiple tumors types, particularly those with a strong inflammatory component.
Wissenschaftliche Forschungsanwendungen
Behandlung von durch Colitis induziertem kolorektalem Karzinom
CEP-33779 hat in einem Mausmodell von durch Colitis induziertem kolorektalem Karzinom therapeutische Wirksamkeit gezeigt {svg_1}. Es induzierte die Regression von etablierten kolorektalen Tumoren, reduzierte die Angiogenese und reduzierte die Proliferation von Tumorzellen {svg_2}. Die Fähigkeit von this compound, das Wachstum von kolorektalen Tumoren durch Hemmung der IL-6/JAK2/STAT3-Signalisierung zu unterdrücken, deutet auf eine potenzielle therapeutische Anwendung von JAK2-Inhibitoren bei verschiedenen Tumortypen hin, insbesondere bei solchen mit einer starken entzündlichen Komponente {svg_3}.
Behandlung von rheumatoider Arthritis
this compound wurde in zwei Mausmodellen von rheumatoider Arthritis untersucht {svg_4}. Es wurde zweimal täglich über einen Zeitraum von 4 bis 8 Wochen oral verabreicht {svg_5}. Die pharmakodynamische Hemmung von JAK2 reduzierte das mittlere Pfotenoedem und die klinischen Scores in beiden Modellen {svg_6}. Diese Studie zeigt die Nützlichkeit der Verwendung eines potenten und hochspezifischen, oral bioverfügbaren JAK2-Inhibitors für die Behandlung von rheumatoider Arthritis {svg_7}.
Behandlung von Lupusnephritis
this compound zeigt sich als in der Lage, mehrere Immunparameter zu mildern, die mit dem Fortschreiten von SLE verbunden sind, einschließlich des Schutzes und der Behandlung von Mäusen mit Lupusnephritis {svg_8}.
Behandlung von Alopecia Areata
In einer Studie konnte die Behandlung mit dem selektiven JAK2-Inhibitor this compound die Krankheit bei C3H/HeJ-Mäusen nicht rückgängig machen {svg_9}. Dies deutet darauf hin, dass this compound zwar Potenzial für die Behandlung einiger Erkrankungen hat, aber möglicherweise nicht für alle wirksam ist. Dies unterstreicht die Bedeutung weiterer Forschung {svg_10}.
Wirkmechanismus
- NF-κB Regulation : By inhibiting STAT3 activation, CEP-33779 indirectly reduces nuclear pool STAT3, resulting in suppressed NF-κB activation . NF-κB is a transcription factor involved in inflammation and cell survival.
Mode of Action
Result of Action
Eigenschaften
IUPAC Name |
N-[3-(4-methylpiperazin-1-yl)phenyl]-8-(4-methylsulfonylphenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N6O2S/c1-28-13-15-29(16-14-28)20-6-3-5-19(17-20)25-24-26-23-22(7-4-12-30(23)27-24)18-8-10-21(11-9-18)33(2,31)32/h3-12,17H,13-16H2,1-2H3,(H,25,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFZKSQIFOZZIAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=CC(=C2)NC3=NN4C=CC=C(C4=N3)C5=CC=C(C=C5)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N6O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30720926 | |
| Record name | 8-[4-(Methanesulfonyl)phenyl]-N-[3-(4-methylpiperazin-1-yl)phenyl][1,2,4]triazolo[1,5-a]pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30720926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
462.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1257704-57-6 | |
| Record name | 8-[4-(Methanesulfonyl)phenyl]-N-[3-(4-methylpiperazin-1-yl)phenyl][1,2,4]triazolo[1,5-a]pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30720926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



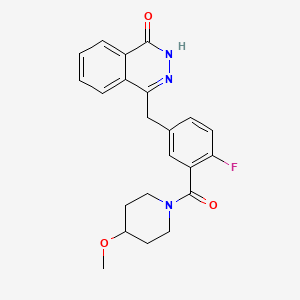

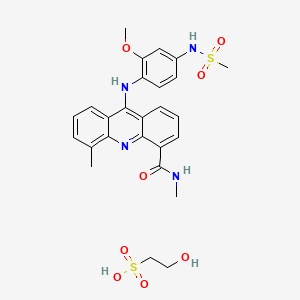
![17-Methoxy-5,7-dioxa-24-azoniahexacyclo[11.11.0.02,10.04,8.014,19.020,24]tetracosa-1(24),3,8,11,13,15,17,19-octaen-18-ol;chloride](/img/structure/B612180.png)

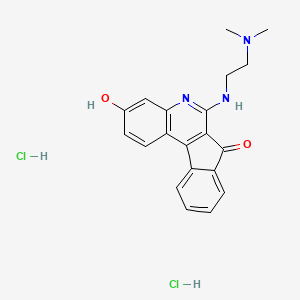

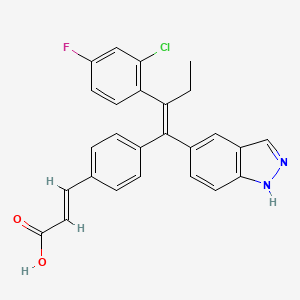
![2-Phenyl-quinoline-4-carboxylic acid (1,1-dioxo-1H-1lambda6-benzo[b]thiophen-6-yl)-amide](/img/structure/B612188.png)
![3-(4-(4-(2-(3-((dimethylamino)methyl)phenyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)-1-ethyl-1H-pyrazol-3-yl)phenyl)-1,1-dimethylurea](/img/structure/B612190.png)
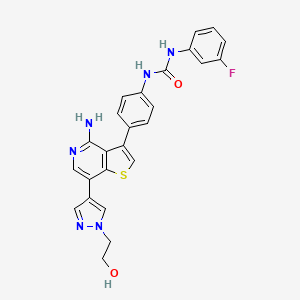
![5-Thiazolecarboxylic acid, 2-amino-4-methyl-, 2-[(4-hydroxy-3-methoxyphenyl)methylene]hydrazide](/img/structure/B612193.png)